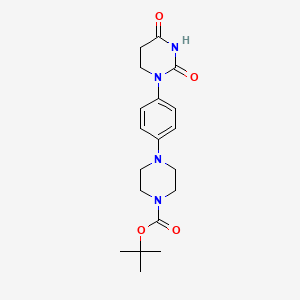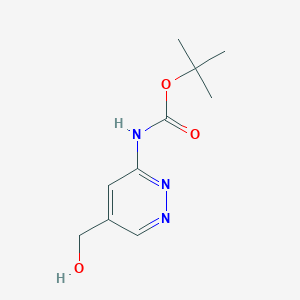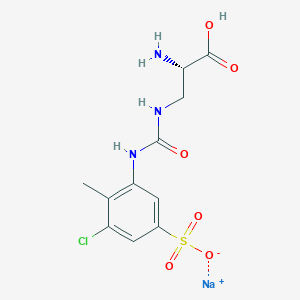
Upacicalcet sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Upacicalcet sodium is a novel calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. This condition is characterized by elevated levels of parathyroid hormone due to disturbances in calcium, phosphorus, and vitamin D homeostasis. This compound acts on the calcium-sensing receptors of parathyroid cells, thereby inhibiting parathyroid hormone secretion and helping to maintain calcium balance in the body .
Méthodes De Préparation
The synthesis of upacicalcet sodium involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the amino acid backbone, followed by the introduction of the sulfonic acid and chloroarene groups. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Upacicalcet sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloroarene moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
Upacicalcet sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.
Biology: Research focuses on its effects on parathyroid hormone secretion and calcium homeostasis.
Medicine: Clinical studies investigate its efficacy and safety in treating secondary hyperparathyroidism in dialysis patients.
Industry: It is used in the development of new therapeutic agents targeting calcium-sensing receptors
Mécanisme D'action
Upacicalcet sodium acts as a positive allosteric modulator of the calcium-sensing receptor on parathyroid cells. By binding to this receptor, it enhances the receptor’s sensitivity to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This mechanism helps maintain calcium homeostasis in the body and reduces the complications associated with secondary hyperparathyroidism .
Comparaison Avec Des Composés Similaires
Upacicalcet sodium is unique compared to other calcimimetic agents due to its specific binding site and molecular structure. Similar compounds include:
Cinacalcet: Another calcimimetic agent used to treat secondary hyperparathyroidism, but with a different binding profile.
Etelcalcetide: A peptide-based calcimimetic with a distinct mechanism of action.
Evocalcet: A newer calcimimetic with improved pharmacokinetic properties. This compound’s unique binding to the amino acid site of the calcium-sensing receptor distinguishes it from these other compounds
Propriétés
Numéro CAS |
2052969-18-1 |
|---|---|
Formule moléculaire |
C11H13ClN3NaO6S |
Poids moléculaire |
373.75 g/mol |
Nom IUPAC |
sodium;3-[[(2S)-2-amino-2-carboxyethyl]carbamoylamino]-5-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1 |
Clé InChI |
KUQQRUUFBPFDOW-QRPNPIFTSA-M |
SMILES isomérique |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NC[C@@H](C(=O)O)N.[Na+] |
SMILES canonique |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


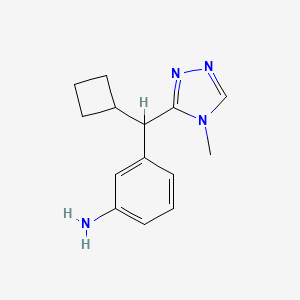
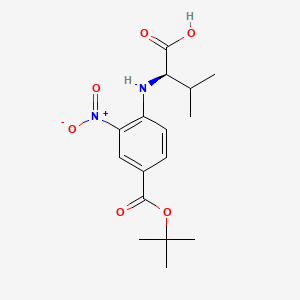


![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)

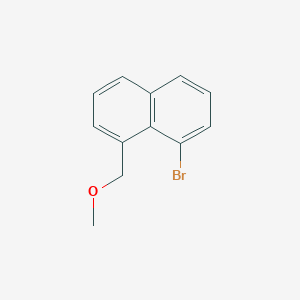
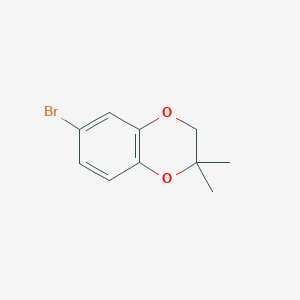



![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
